2,2-Diphenoxy-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenoxy-2H-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with two phenoxy groups. This compound is part of the benzodioxole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenoxy-2H-1,3-benzodioxole typically involves the condensation of catechol with phenoxy-substituted carbonyl compounds. One efficient method includes the use of solid superacids like ZrO2/SO4^2- as catalysts. The reaction is carried out in refluxing benzene or toluene, yielding high amounts of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the careful control of temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenoxy-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy groups, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and phenols.
Substitution: Various substituted benzodioxole derivatives
Scientific Research Applications
2,2-Diphenoxy-2H-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of 2,2-Diphenoxy-2H-1,3-benzodioxole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to anti-inflammatory effects .
Comparison with Similar Compounds
1,3-Benzodioxole: A simpler analog with a methylenedioxy group instead of phenoxy groups.
2,2-Difluoro-1,3-benzodioxole: A fluorinated derivative with different electronic properties and reactivity.
2,2-Diphenyl-1,3-benzodioxole: Similar structure but with phenyl groups instead of phenoxy groups .
Uniqueness: 2,2-Diphenoxy-2H-1,3-benzodioxole is unique due to its dual phenoxy substitution, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in applications requiring specific interactions with biological targets or unique material properties .
Properties
CAS No. |
111273-81-5 |
---|---|
Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2,2-diphenoxy-1,3-benzodioxole |
InChI |
InChI=1S/C19H14O4/c1-3-9-15(10-4-1)20-19(21-16-11-5-2-6-12-16)22-17-13-7-8-14-18(17)23-19/h1-14H |
InChI Key |
WUYMVAZEXUQSTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2(OC3=CC=CC=C3O2)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.